Home > Products > Screening Compounds P105358 > 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin
5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin -

5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin

Catalog Number: EVT-15426345
CAS Number:
Molecular Formula: C15H18FN3O3S
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin is a significant compound in the class of statins, which are widely recognized for their ability to lower cholesterol levels in the blood. This compound is an intermediate in the synthesis of Rosuvastatin, a potent HMG-CoA reductase inhibitor used primarily for treating hyperlipidemia and cardiovascular diseases. The chemical identity of 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin is characterized by its molecular formula C15H15D3FN3O3SC_{15}H_{15}D_3FN_3O_3S and a molecular weight of approximately 342.4 g/mol .

Source and Classification

The compound is classified under the category of pharmaceuticals and specifically as a statin. Statins are known for their role in inhibiting cholesterol biosynthesis, making them crucial in managing conditions such as hypercholesterolemia and reducing the risk of atherosclerosis . The compound is sourced from various biochemical suppliers and is utilized in proteomics research due to its biochemical properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin involves several steps that optimize yield and purity. One prominent method includes asymmetric reduction techniques using borane to achieve the desired stereochemistry. The process typically starts with the synthesis of Rosuvastatin sodium, which is then hydrolyzed to form a water-soluble salt. This salt undergoes extraction to remove impurities before being crystallized to yield purified Rosuvastatin .

The synthesis pathway can be summarized as follows:

  1. Starting Material: Utilize appropriate precursors for the formation of Rosuvastatin.
  2. Asymmetric Reduction: Employ borane for stereoselective reduction.
  3. Hydrolysis: Convert Rosuvastatin ester into sodium salt.
  4. Purification: Remove water-insoluble impurities through extraction.
  5. Crystallization: Achieve high-purity crystals of Rosuvastatin.
Molecular Structure Analysis

Structure and Data

The molecular structure of 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin features multiple functional groups that contribute to its biological activity. The compound consists of a hexanoate backbone with hydroxyl groups at the 3 and 5 positions, which are critical for its interaction with target enzymes.

  • Molecular Formula: C15H15D3FN3O3SC_{15}H_{15}D_3FN_3O_3S
  • Molecular Weight: 342.4 g/mol
  • Structural Characteristics: The presence of fluorine and sulfur atoms within its structure enhances its pharmacological properties.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin include:

  • Hydrolysis: This reaction converts the ester form into its corresponding acid or salt, facilitating further purification.
  • Crystallization: Following hydrolysis, crystallization processes are employed to isolate the compound from impurities effectively.

These reactions are essential for producing high-purity intermediates necessary for pharmaceutical formulations.

Mechanism of Action

Process and Data

The mechanism of action of 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin primarily involves inhibition of HMG-CoA reductase, an enzyme pivotal in cholesterol biosynthesis. By competitively inhibiting this enzyme, the compound leads to a decrease in low-density lipoprotein cholesterol levels in the bloodstream. This reduction not only lowers cholesterol levels but also helps mitigate risks associated with cardiovascular diseases .

  • Key Mechanism: Competitive inhibition of HMG-CoA reductase.
  • Outcome: Reduced levels of low-density lipoprotein cholesterol.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and formulation.
  • Stability: Generally stable under recommended storage conditions.

Chemical properties include its reactivity with nucleophiles due to the presence of functional groups such as hydroxyls and esters.

Applications

Scientific Uses

The primary applications of 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin are found in pharmaceutical development and research:

  • Drug Development: Used as an intermediate in synthesizing Rosuvastatin calcium for treating hyperlipidemia.
  • Proteomics Research: Serves as a biochemical tool for studying lipid metabolism and enzyme interactions related to cholesterol regulation .

These applications underscore the significance of this compound in both clinical settings and research environments focused on cardiovascular health.

Synthetic Methodologies and Structural Optimization

Stereoselective Synthesis of (3R,5R)-3,5-Dihydroxyhexanoate Moiety

The (3R,5R)-3,5-dihydroxyhexanoate moiety is the critical pharmacophore enabling potent HMG-CoA reductase inhibition in rosuvastatin. Achieving the required syn diastereoselectivity with high enantiomeric excess (ee >99%) demands precise synthetic strategies:

Biocatalytic Asymmetric Reduction: Modern approaches employ recombinant E. coli co-expressing carbonyl reductase (CR) and glucose dehydrogenase (GDH). The ketone precursor, tert-butyl 6-cyano-(5R)-3,5-dioxohexanoate, undergoes stereoselective reduction via a NADPH-dependent mechanism. GDH regenerates cofactors using glucose, enabling catalytic efficiency. Immobilization techniques significantly enhance recyclability:

  • Celite-PEI-GA immobilization: Supports 7 reaction cycles, yielding 17.5 g product per gram carrier [8].
  • AC-ZIF-8@E. coli-GA composites: Metal-organic frameworks (ZIF-8) coated onto activated carbon-adsorbed cells improve thermal/organic solvent stability. This extends usability to 9 cycles, yielding 23.75 g/g biocatalyst with diastereomeric excess (d.e.) >99.5% [8].

Chemical Catalysis: Early routes relied on stoichiometric chiral auxiliaries. For example:

  • L-isoascorbic acid derivatization: Generates a substrate-induced chiral environment for diastereoselective sodium borohydride reduction. However, cryogenic conditions (−80°C) and moderate yields (60–70%) limit scalability [1].
  • Evans oxazolidinone auxiliaries: Provide high asymmetric induction but require additional steps for auxiliary attachment/removal, reducing atom economy [1].

Table 1: Comparison of Stereoselective Reduction Methods

MethodCatalyst/Reagentd.e./ee (%)Yield (%)Key Limitation
Free-cell BioreductionCR/GDH co-expressed E. coli>99.595Low operational stability
AC-ZIF-8@E. coli-GAImmobilized CR/GDH>99.598Complex immobilization
L-isoascorbic acid routeNaBH₄85–9065Cryogenic temperatures
Evans auxiliaryBorane-THF>9875Low atom economy

Catalytic Asymmetric Strategies for Pyrimidine Core Functionalization

Rosuvastatin’s pyrimidine core requires regioselective functionalization at C4 and C6 positions to accommodate the fluorophenyl and hydroxymethyl groups. Key advancements include:

Cyclocondensation with β-Enaminones: Reacting 3-aminopyrazoles with electron-deficient enones under microwave irradiation achieves C5/C7 disubstituted pyrimidines. Portilla et al. demonstrated that electron-withdrawing groups (e.g., −CF₃, −CN) on β-enaminones enhance electrophilicity, driving regioselectivity toward 2,7-disubstituted products (yields: 80–92%) [2]. Critical parameters:

  • Solvent control: Toluene with p-TsOH minimizes side reactions vs. ethanol.
  • Electronic tuning: 4-NO₂-phenyl-substituted enaminones yield 95% pure product due to enhanced Cβ electrophilicity [2].

Directed Metalation Strategies: Palladium-catalyzed Suzuki coupling installs the 4-(4-fluorophenyl) group after pyrimidine ring assembly. Bromination at C4 enables cross-coupling with (4-fluorophenyl)boronic acid. Guo et al. achieved 89% yield using Pd(PPh₃)₄/Na₂CO₃ in toluene/water [2].

Table 2: Pyrimidine Functionalization via Cyclocondensation

β-Enaminone SubstituentAminopyrazoleConditionsProduct RegioselectivityYield (%)
4-CF₃-C₆H₄3-Amino-5-Br-pyrazoleMW, 120°C, 15 min2-CF₃-7-Br88
4-NO₂-C₆H₄3-Amino-5-CH₃-pyrazoleToluene, Δ, 2 h2-NO₂-7-CH₃95
3-Thienyl3-Amino-5-CO₂Et-pyrazoleEtOH, piperidine, reflux2-Thienyl-5-CO₂Et78

Comparative Analysis of Synthetic Routes: Knoevenagel Condensation vs. Wittig Reaction

The C3-C4 alkene linker connecting the pyrimidine core to the dihydroxyhexanoate chain employs two dominant methodologies:

Knoevenagel Condensation:

  • Mechanism: Nucleophilic addition of active methylene compounds (e.g., diethyl malonate) to aldehydes, followed by dehydration. Rosuvastatin synthesis uses the pyrimidine-5-carbaldehyde and diethyl (3R,5R)-3,5-dihydroxyhexanoate.
  • Doebner Modification: Employing malonic acid (not esters) with pyridine solvent enables in situ decarboxylation, directly yielding the trans-alkene. This avoids stoichiometric strong bases, improving E-selectivity (E:Z >20:1) [3] [6].
  • Catalyst Systems: Piperidine/acetic acid in ethanol (yield: 70–75%) vs. enzyme-catalyzed variants using alkaline protease (yield: 65%) [6].

Wittig Reaction:

  • Reagents: Phosphonium ylides derived from (3R,5R)-3,5-O-isopropylidene-6-triphenylphosphonium-ylide hexanoate.
  • Stereoselectivity Issues: Generates ~1:1 E/Z mixtures requiring chromatographic separation. Low-temperature lithiation (−78°C) improves E-selectivity but complicates scale-up [1].
  • Julia-Kocienski Alternative: Sulfone-based reagents enhance E-selectivity (E:Z >8:1) but incur higher costs and step count [1].

Table 3: Knoevenagel vs. Wittig Route Parameters

ParameterKnoevenagel (Doebner Variant)Classical Wittig
Reaction Temp.80–100°C−78°C to 25°C
Stereoselectivity (E:Z)>20:11:1 to 3:1
ByproductsCO₂, H₂OTriphenylphosphine oxide
Atom Economy85%40–50%
Scale-up FeasibilityHigh (continuous flow compatible)Moderate

Post-Synthetic Modifications for Enhanced Hydrophilicity and Bioavailability

Rosuvastatin’s low water solubility (0.11 mg/mL at pH 7) necessitates targeted modifications:

Hydrophobic-to-Hydrophilic Transformation:

  • Enzymatic Glycosylation: Lecitase™ Ultra (phospholipase A1) catalyzes regioselective esterification of the C5-hydroxyl group with glucose in DMSO. This reduces log P by 1.8 units and increases water solubility 4-fold. However, molecular weight decreases (Mw 55.7 kDa → 15.2 kDa) due to partial chain scission during modification [9].
  • PEGylation: Polyethylene glycol (PEG-2000) conjugation via carbodiimide coupling to the carboxylic acid group. Creates amphiphilic derivatives with critical micelle concentrations (CMC) of 0.8 mM, enhancing oral absorption [9].

Covalent Organic Framework (COF) Hybridization: Imine-linked COF-LZU1 undergoes post-synthetic aza-Diels-Alder reactions with trifluoromethyl enol ethers. This converts imines to quinoline linkages (COF-Q-CF₃), introducing superhydrophobicity (water contact angle: 148°). While this improves membrane permeability in vitro, its primary application is in separation matrices rather than direct drug formulation [4].

Table 4: Impact of Modifications on Key Solubility Parameters

Modificationlog P ChangeAqueous Solubility (mg/mL)Thermal Stability (Td, °C)
Native Rosuvastatin4.20.11220
Glucose Conjugate2.4 (−43%)0.48306
PEG-2000 Conjugate1.9 (−55%)1.05189
COF-Q-CF₃ Hybrid5.1 (+21%)<0.01>400

Properties

Product Name

5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin

IUPAC Name

N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]methanesulfonamide

Molecular Formula

C15H18FN3O3S

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C15H18FN3O3S/c1-9(2)13-12(8-20)14(10-4-6-11(16)7-5-10)18-15(17-13)19-23(3,21)22/h4-7,9,20H,8H2,1-3H3,(H,17,18,19)

InChI Key

SEWYEEYQONHWOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC(=C1CO)C2=CC=C(C=C2)F)NS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.